molecular formula C7H20Cl2N2 B3249925 (6-Aminohexyl)(methyl)amine dihydrochloride CAS No. 1989672-36-7

(6-Aminohexyl)(methyl)amine dihydrochloride

Cat. No.: B3249925
CAS No.: 1989672-36-7
M. Wt: 203.15
InChI Key: PPOGZHKJKKKNJQ-UHFFFAOYSA-N
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Description

(6-Aminohexyl)(methyl)amine dihydrochloride is a chemical building block of high interest in scientific research and development, particularly for its utility as a linker or spacer molecule. Its structure, featuring a primary amine and a secondary amine separated by a six-carbon alkyl chain, makes it a valuable bifunctional intermediate. The primary amine is highly reactive and readily forms amide bonds with carboxylic acids, while the secondary amine can be utilized for further functionalization. This reactivity profile allows researchers to covalently link molecules of interest, such as attaching small-molecule ligands to larger biomolecules or solid supports. One of the primary research applications of this compound and related compounds is in the field of peptide synthesis, where such diamines serve as crucial components for creating functionalized sequences . The hexyl spacer arm provides optimal length to minimize steric hindrance between conjugated entities, which is critical for maintaining the biological activity of the linked molecules. Furthermore, the hydrochloride salt form enhances the compound's stability and solubility in various reaction solvents, facilitating its use in diverse chemical synthesis protocols. Beyond peptide chemistry, this diamine is a valuable intermediate in the development of novel drug delivery systems, the functionalization of surfaces for biosensors, and the synthesis of specialized polymers and dendrimers. The compound is provided as a high-purity solid for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methylhexane-1,6-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2.2ClH/c1-9-7-5-3-2-4-6-8;;/h9H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOGZHKJKKKNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Strategies for 6 Aminohexyl Methyl Amine Dihydrochloride

Direct Synthesis Routes and Reaction Optimization

Direct synthesis approaches focus on the efficient construction of the target N-methylhexane-1,6-diamine backbone and its subsequent conversion to the dihydrochloride (B599025) salt. These routes prioritize atom economy and procedural simplicity, though they often present challenges in controlling selectivity.

Amination reactions are fundamental to forging the carbon-nitrogen bonds that define the diamine structure. A common strategy is reductive amination, which involves the reaction of a carbonyl compound with an amine to form an imine, followed by reduction to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of (6-Aminohexyl)(methyl)amine, one potential reductive amination pathway involves the reaction of 6-oxohexylamine or a protected precursor with methylamine. The initial reaction forms a Schiff base (imine), which is subsequently reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity in reducing imines in the presence of the initial carbonyl group. masterorganicchemistry.com

Alternatively, the hexyl chain can be introduced via nucleophilic substitution, where a precursor like 1-bromo-6-aminohexane (with the amino group appropriately protected) reacts with methylamine. However, this method carries a significant risk of over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts and other byproducts. Therefore, reductive amination is often the more controlled and preferred method for establishing this linkage.

Achieving selective mono-methylation of a symmetric diamine like hexane-1,6-diamine is a significant synthetic challenge due to the similar reactivity of the two primary amine groups. rsc.org The formation of the desired N-methylated product must compete with di-methylation and the unreacted starting material. researchgate.net

Modern catalysis offers several solutions to this problem. Catalytic N-methylation using methanol (B129727), formaldehyde (B43269), or paraformaldehyde as the C1 source is a prominent strategy. nih.govacs.org Various heterogeneous and homogeneous catalysts have been developed to promote high selectivity for mono-methylation. For instance, certain copper and palladium-based catalysts have shown high efficacy in these transformations. nih.govacs.org The choice of catalyst, solvent, temperature, and pressure can be optimized to favor the mono-methylated product over the di-methylated N,N'-dimethyl-1,6-hexanediamine.

The table below summarizes various approaches to selective N-methylation of primary amines, which are applicable to the synthesis of the target compound from hexane-1,6-diamine.

Methylating AgentCatalyst SystemKey FeaturesReference
MethanolManganese-based CatalystAchieves high yields (up to 98%) and selectivity without requiring high-pressure hydrogen. researchgate.net
Paraformaldehyde/H₂CuAlOₓProvides good yields (61-89%) of N-methylamines under moderate hydrogen pressure. nih.gov
Paraformaldehyde(CAAC)CuHHomogeneous copper hydride catalyst system that efficiently produces N-methylamines and N,N-dimethylamines. nih.govacs.org
Methyl TriflateHFIP (Solvent)The use of hexafluoroisopropanol (HFIP) as a solvent helps to prevent over-methylation, achieving high selectivity. researchgate.net

Once the free base, N¹-methylhexane-1,6-diamine, has been synthesized and purified, it is converted into its dihydrochloride salt. achemblock.com This transformation is an acid-base reaction where both the primary and secondary amine groups are protonated by hydrochloric acid. patsnap.com The formation of the dihydrochloride salt often improves the compound's stability, crystallinity, and handling properties.

The process typically involves dissolving the purified diamine in a suitable anhydrous solvent, such as isopropanol, ethanol, or diethyl ether. Subsequently, a stoichiometric amount (two equivalents) of hydrochloric acid is added. The HCl can be in the form of a concentrated aqueous solution or, more commonly, as a solution in an organic solvent (e.g., HCl in diethyl ether) to maintain anhydrous conditions and facilitate precipitation. mdpi.com An excess of acid may be used to ensure complete salt formation and drive the equilibrium towards the product. google.com

The resulting (6-Aminohexyl)(methyl)amine Dihydrochloride usually precipitates from the solution as a solid. Purification is then achieved by filtration, followed by washing with a cold solvent to remove any excess acid or impurities. Further purification can be accomplished through recrystallization from an appropriate solvent system, such as a methanol/ether mixture. mdpi.com

Precursor Compounds and Intermediate Derivatization

Multi-step syntheses, while longer, offer superior control over selectivity, particularly for producing unsymmetrically substituted compounds. These methods rely on the strategic use of protecting groups to differentiate between the two reactive amine functionalities.

A robust strategy for the synthesis of (6-Aminohexyl)(methyl)amine involves the use of a mono-protected derivative of hexane-1,6-diamine. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

A typical synthetic sequence is outlined below:

Mono-protection: Hexane-1,6-diamine is reacted with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to yield N-(tert-butoxycarbonyl)-1,6-hexanediamine (N-Boc-1,6-hexanediamine). google.com This step selectively blocks one of the primary amine groups.

N-Methylation: The remaining free primary amine of the mono-protected intermediate is then methylated. This can be achieved via reductive amination with formaldehyde or by using another methylating agent. Since the other amine is protected, this methylation occurs exclusively at the desired position.

Deprotection: The Boc protecting group is removed from the N-methylated intermediate. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This step simultaneously unmasks the second amine and forms the corresponding salt. If HCl is used for deprotection, the final dihydrochloride product is generated directly.

This multi-step approach provides an unambiguous route to the target molecule, circumventing the selectivity issues inherent in direct methylation of the unprotected diamine.

StepReactionKey ReagentsPurposeReference
1Mono-protectionHexane-1,6-diamine, Di-tert-butyl dicarbonate (Boc₂O)Selectively block one of the two primary amine groups. google.com
2N-MethylationFormaldehyde, Reducing Agent (e.g., NaBH₃CN)Introduce a methyl group onto the unprotected primary amine. masterorganicchemistry.com
3Deprotection/Salt FormationHydrochloric Acid (HCl)Remove the Boc protecting group and form the final dihydrochloride salt. mdpi.com

The synthesis can also commence from precursors that already contain a nitrogen functionality at one or both ends of a six-carbon chain. For example, starting with 6-aminohexanoic acid or adiponitrile (B1665535) allows for the differential functionalization of the two ends of the molecule.

One possible route could involve the reduction of adiponitrile (hexane-1,6-dinitrile) to 6-aminohexanenitrile. The primary amine could then be protected and methylated, followed by the reduction of the nitrile group to a second primary amine. The use of N-methoxyamides as reactive intermediates is another advanced strategy that allows for the controlled, stepwise addition of different substituents to an amine scaffold, providing a high degree of control over the final product structure. nih.govresearchgate.net These multi-step approaches, while often more complex, provide the flexibility needed to construct highly functionalized and specifically substituted amine derivatives. nih.gov

Scalability and Efficiency in Laboratory-Scale Preparations for Research Endeavors

The efficient synthesis of this compound on a laboratory scale is critical for its availability in research. Key challenges include controlling the degree of methylation to avoid the formation of the undesired N,N'-dimethylated byproduct and ensuring a scalable and reproducible process. Two primary strategies have emerged as viable for laboratory-scale synthesis: the protecting group strategy and direct selective methylation.

A common and often high-yielding approach involves the use of a protecting group to temporarily block one of the amine functionalities of a precursor like 1,6-hexanediamine (B7767898). The tert-butyloxycarbonyl (Boc) group is a popular choice for this purpose due to its stability and ease of removal under acidic conditions. A patented method for the synthesis of the key intermediate, N-Boc-1,6-hexanediamine, involves reacting 1,6-hexanediamine with di-tert-butyl dicarbonate in the presence of triethylamine (B128534) in dichloromethane, affording the mono-protected product in good yield. google.com This mono-protected intermediate can then be subjected to N-methylation on the free primary amine. Subsequent removal of the Boc group with an acid, such as hydrochloric acid, yields the desired (6-Aminohexyl)(methyl)amine, which can be isolated as its dihydrochloride salt. This multi-step approach, while longer, offers high selectivity and is scalable to multigram quantities, making it suitable for producing material for extensive research studies. google.com

Table 1: Comparison of Synthetic Strategies for Mono-N-Alkylated Diamines

Strategy Key Reagents/Catalysts Typical Yields Scalability Advantages Disadvantages
Protecting Group Strategy 1,6-Hexanediamine, Di-tert-butyl dicarbonate, Methylating agent (e.g., methyl iodide), Acid (for deprotection) Good to Excellent Good High selectivity, well-established procedures Multi-step process, use of protecting groups
Direct Catalytic Methylation 1,6-Hexanediamine, Methanol, Heterogeneous catalyst (e.g., Ni/ZnAlOx) Moderate to Good Potentially high Fewer steps, use of a green methylating agent Potential for over-methylation, requires catalyst development
Reductive Amination 6-Aminohexanal (B8501505) (or precursor), Methylamine, Reducing agent (e.g., NaBH3CN) Variable Moderate Direct formation of C-N bond Precursor availability, potential for side reactions

Direct catalytic mono-N-methylation of 1,6-hexanediamine presents a more atom-economical route. Research into the selective N-methylation of amines using methanol as a methylating agent over heterogeneous catalysts has shown promise. rsc.org For instance, supported nickel nanoparticle catalysts have demonstrated effectiveness in the mono-N-methylation of various amines. rsc.org While specific examples with 1,6-hexanediamine are not extensively detailed, the general methodology offers a potentially scalable and more direct pathway. The efficiency of such processes hinges on the careful selection of the catalyst and optimization of reaction conditions (temperature, pressure, and solvent) to favor mono-methylation and suppress the formation of the di-methylated product.

Reductive amination offers another potential direct route. This would likely involve the reaction of a precursor such as 6-aminohexanal with methylamine, followed by reduction of the resulting imine. The success of this method depends on the availability and stability of the aldehyde precursor and the ability to control the reaction to prevent side reactions.

The final step in the synthesis is the formation of the dihydrochloride salt. This is typically achieved by treating the free diamine with a solution of hydrochloric acid, followed by precipitation or crystallization of the salt.

Green Chemistry Principles in Amine Synthesis for Research

The application of green chemistry principles to the synthesis of amines, including this compound, is an area of growing importance in research. The focus is on developing synthetic routes that are safer, more efficient, and utilize renewable resources while minimizing waste.

A key aspect of green amine synthesis is the use of more environmentally benign methylating agents. Methanol, which can be derived from biomass, is considered a green alternative to traditional methylating agents like methyl halides, which are often toxic and produce stoichiometric amounts of salt waste. rsc.org Catalytic N-methylation of amines with methanol is a prime example of a green synthetic strategy, where water is the only byproduct. rsc.org The development of heterogeneous catalysts for these transformations is particularly significant as they can often be recovered and reused, reducing waste and cost. rsc.org

The principles of atom economy and step economy are also central to green synthesis. Direct catalytic methylation and reductive amination are, in principle, more atom- and step-economical than the protecting group strategy, as they avoid the introduction and subsequent removal of a protecting group. This reduces the number of synthetic steps and the amount of waste generated.

Solvent selection is another critical factor. The use of greener solvents or, ideally, solvent-free reaction conditions is a key goal. While many amine alkylations are performed in organic solvents, research is ongoing to develop catalytic systems that can operate in more environmentally friendly media, such as water or bio-derived solvents.

Furthermore, the development of biosynthetic routes for diamines is an emerging area of green chemistry. nih.gov While natural biosynthetic pathways for 1,6-hexanediamine have not been reported, metabolic engineering approaches in microorganisms are being explored to produce diamines from renewable feedstocks like glutamate (B1630785) or adipic acid. nih.gov Although not yet applied to the synthesis of (6-Aminohexyl)(methyl)amine, these advancements point towards a future where such compounds could be produced through more sustainable, bio-based methods.

Table 2: Green Chemistry Considerations in the Synthesis of this compound

Green Chemistry Principle Application in Synthesis
Use of Renewable Feedstocks Methanol as a methylating agent can be derived from biomass. Future potential for bio-based synthesis of diamine precursors.
Atom Economy Direct catalytic methylation and reductive amination offer higher atom economy compared to the protecting group strategy.
Use of Safer Solvents and Reagents Replacing hazardous methyl halides with less toxic methanol. Exploring reactions in greener solvents.
Catalysis Use of reusable heterogeneous catalysts reduces waste and improves efficiency.
Step Economy Direct synthesis methods reduce the number of reaction and purification steps.
Waste Reduction Catalytic methods and protecting-group-free strategies minimize the generation of byproducts and waste streams.

Chemical Reactivity and Mechanistic Investigations of 6 Aminohexyl Methyl Amine Dihydrochloride

Nucleophilicity and Basic Properties of Primary and Secondary Amine Centers

(6-Aminohexyl)(methyl)amine possesses two distinct nucleophilic and basic centers: a primary amine (-NH2) and a secondary amine (-NHCH3). The reactivity of these two functional groups is influenced by both electronic and steric factors. The secondary amine is generally more nucleophilic than the primary amine due to the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.comquora.com However, the primary amine is less sterically hindered, which can be a significant factor in certain reactions.

The basicity of amines is commonly compared using the pKa of their conjugate acids. msu.edu For simple alkyl amines, pKa values are typically in the range of 9.5 to 11.0. msu.edu The secondary amine in (6-Aminohexyl)(methyl)amine is expected to be a slightly stronger base than the primary amine. This is consistent with the trend observed in other amines where alkyl groups enhance basicity. quora.com

Protonation Equilibria and their Influence on Reaction Pathways

In its dihydrochloride (B599025) salt form, both the primary and secondary amine groups of (6-Aminohexyl)(methyl)amine are protonated. In solution, a series of protonation equilibria will exist, governed by the pH of the medium. The two amine groups will have distinct pKa values. Based on analogous compounds, the pKa of the secondary ammonium (B1175870) ion is expected to be slightly higher than that of the primary ammonium ion. For instance, the pKa values for the parent compound, hexamethylenediamine, are approximately 10.7 and 11.8. nih.govchemicalbook.com The presence of the N-methyl group is predicted to slightly increase the pKa of the secondary amine. A predicted pKa for the structurally similar N-methylhexylamine is around 10.93. lookchem.comchemicalbook.com

The protonation state of the molecule is critical in determining its reactivity. At low pH, both amines will be protonated, rendering them non-nucleophilic. As the pH increases, the primary ammonium group will be deprotonated first, followed by the secondary ammonium group at a higher pH. This pH-dependent availability of the lone pair of electrons on the nitrogen atoms dictates the reaction pathway. For a reaction requiring a nucleophilic amine, the pH must be sufficiently high to deprotonate at least one of the ammonium ions. Selective reaction at either the primary or secondary amine can potentially be achieved by carefully controlling the pH of the reaction medium.

Table 1: Predicted Protonation Equilibria and pKa Values

Equilibrium Predicted pKa Predominant Species at pH < pKa Predominant Species at pH > pKa
R-NH2⁺-CH3 ⇌ R-NH-CH3 + H⁺ ~11.0 - 11.5 R-NH2⁺-CH3 R-NH-CH3
R'-NH3⁺ ⇌ R'-NH2 + H⁺ ~10.5 - 11.0 R'-NH3⁺ R'-NH2

Note: These are estimated values based on analogous compounds.

Solvent Effects on Amine Reactivity

The choice of solvent can significantly influence the nucleophilicity and reactivity of the amine centers. nih.govresearchgate.net In protic solvents, such as water and alcohols, the amine groups can participate in hydrogen bonding. This solvation can stabilize the amine, but it can also hinder its nucleophilicity by creating a solvent shell that must be disrupted for the amine to react with an electrophile. acs.org More basic amines tend to be more strongly solvated in protic solvents, which can sometimes lead to a decrease in their reaction rates. acs.org

In aprotic polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), hydrogen bonding from the solvent to the amine is absent. This can lead to an enhancement of the intrinsic nucleophilicity of the amine. researchgate.net The relative nucleophilicity of the primary versus the secondary amine can also be affected by the solvent. In general, secondary amines are more nucleophilic than primary amines, and this difference can be more pronounced in aprotic solvents. masterorganicchemistry.com

Formation of Covalent Bonds through Reaction with Electrophilic Species

The primary and secondary amine groups of (6-Aminohexyl)(methyl)amine are expected to readily react with a variety of electrophilic species to form stable covalent bonds. The relative reactivity of the two amine centers will depend on the nature of the electrophile and the reaction conditions.

Acylation, Alkylation, and Sulfonylation Reactions in Research Contexts

Acylation: (6-Aminohexyl)(methyl)amine is predicted to react with acylating agents such as acyl chlorides, anhydrides, and esters to form amides. Due to the higher nucleophilicity of the secondary amine, it is likely to be the preferred site of acylation under kinetically controlled conditions. However, the less sterically hindered primary amine may react preferentially with bulky acylating agents. Selective acylation at the primary amine could potentially be achieved by first protecting the more nucleophilic secondary amine.

Alkylation: The amine groups can undergo N-alkylation with alkyl halides. chemrxiv.org This reaction is often complicated by polyalkylation, as the newly formed secondary or tertiary amine can be more nucleophilic than the starting amine. msu.edu For (6-Aminohexyl)(methyl)amine, alkylation of the primary amine would yield a secondary amine, and alkylation of the secondary amine would result in a tertiary amine. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective mono-alkylation. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent, is a common alternative for controlled N-alkylation. google.com

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base will lead to the formation of sulfonamides. This reaction is the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu The primary amine of (6-Aminohexyl)(methyl)amine would form a sulfonamide that is soluble in aqueous base, while the secondary amine would form an insoluble sulfonamide. This difference in reactivity and solubility could be exploited for selective functionalization.

Table 2: Predicted Reactivity with Electrophiles

Reaction Type Electrophile Example Predicted Major Product
Acylation Acetyl chloride N-(6-(methylamino)hexyl)acetamide
Alkylation Methyl iodide N1,N1-dimethylhexane-1,6-diamine

Coupling Reactions for Complex Molecular Assembly

The amine functionalities of (6-Aminohexyl)(methyl)amine make it a suitable building block for the synthesis of more complex molecules through various coupling reactions. For example, it can participate in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) with aryl halides or triflates to form N-aryl derivatives. acs.org Given the presence of two amine groups, both mono- and di-arylation products could potentially be formed, depending on the reaction stoichiometry and conditions.

The diamine can also be used in the synthesis of polymers, such as polyamides, by condensation with dicarboxylic acids or their derivatives. The reaction of (6-Aminohexyl)(methyl)amine with a diacyl chloride would be expected to produce a polyamide with the methyl group as a substituent on the polymer backbone.

Catalytic Roles and Coordination Chemistry in Organic Transformations

While specific catalytic applications of (6-Aminohexyl)(methyl)amine dihydrochloride have not been reported, diamines, in general, are widely used as ligands in coordination chemistry and as catalysts in organic synthesis. The two nitrogen atoms can act as a bidentate ligand, chelating to a metal center to form a stable complex.

The N-methyl group in (6-Aminohexyl)(methyl)amine introduces asymmetry, which could be beneficial in the design of chiral catalysts if the diamine were used in a chiral, resolved form. Copper-diamine complexes, for instance, have been shown to be effective catalysts for a variety of cross-coupling reactions. nih.gov It is plausible that (6-Aminohexyl)(methyl)amine could serve as a ligand in similar catalytic systems.

Furthermore, the basic nature of the amine groups allows them to act as organocatalysts, for example, in promoting condensation reactions or as a base in elimination reactions. The presence of two basic sites with different steric and electronic environments could offer unique reactivity or selectivity in such applications.

Amine-Mediated Reactions as Promoters or Ligands

The nucleophilic nature of the nitrogen atoms in (6-Aminohexyl)(methyl)amine allows it to act as a reactant, promoter, or ligand in various chemical reactions. The primary and secondary amine groups possess lone pairs of electrons that can attack electrophilic centers.

As a bifunctional monomer, it can participate in polymerization reactions. For instance, similar diamines like N,N'-dimethyl-1,6-hexanediamine are used as building blocks in the synthesis of degradable poly(amino alcohol ester) polymers through nucleophilic addition with compounds like diglycidyl adipate. sigmaaldrich.com This type of reaction is crucial for creating new materials with potential applications in gene transfection vectors. sigmaaldrich.com Similarly, it can react with propylene (B89431) carbonate to form hydroxyurethanes. sigmaaldrich.com

In the realm of coordination chemistry, the diamine functionality allows it to act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. While specific complexes with (6-Aminohexyl)(methyl)amine are not widely reported, the parent compound, 1,6-hexanediamine (B7767898), is a well-known ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The chelation of the diamine to a metal ion can influence the catalytic activity of the metal center, its stability, and the stereochemistry of the resulting products. The methyl group on one of the nitrogen atoms in (6-Aminohexyl)(methyl)amine would introduce steric and electronic asymmetry compared to the unsubstituted 1,6-hexanediamine, potentially leading to unique catalytic properties.

The table below illustrates hypothetical reaction outcomes where (6-Aminohexyl)(methyl)amine could act as a monomer in a polymerization reaction, based on known reactions of similar diamines.

ReactantReaction TypePotential ProductPotential Application
Diglycidyl EtherPolyadditionPoly(amino alcohol)Thermosetting Resins, Coatings
DiisocyanatePolyadditionPolyureaElastomers, Foams
Diacyl ChloridePolycondensationPolyamideFibers, Plastics

Investigating Intermolecular and Intramolecular Interactions

The intermolecular and intramolecular interactions of (6-Aminohexyl)(methyl)amine are crucial for understanding its physical properties, such as boiling point, solubility, and its behavior in solution and the solid state.

Intermolecular Interactions: The primary intermolecular forces present in (6-Aminohexyl)(methyl)amine are hydrogen bonding and van der Waals forces. The primary amine (-NH₂) and the secondary amine (-NH-) groups can both act as hydrogen bond donors and acceptors. This leads to a network of hydrogen bonds between molecules, resulting in a relatively high boiling point compared to nonpolar alkanes of similar molecular weight. The flexible six-carbon chain contributes to London dispersion forces, a type of van der Waals interaction.

Intramolecular Interactions: Intramolecular hydrogen bonding between the two amine groups is generally not significant in aliphatic diamines with a chain length greater than three methylene (B1212753) units. Spectroscopic studies on N,N'-dimethyl-1,6-hexanediamine have shown no evidence of intramolecular NH---N hydrogen bonds. The flexibility of the hexane (B92381) chain allows the molecule to adopt various conformations, but the distance between the two nitrogen atoms in most of these conformations is too great for effective intramolecular hydrogen bonding. The preferred conformation is typically an extended, all-trans arrangement of the carbon backbone to minimize steric hindrance. stenutz.eu

Theoretical and Computational Studies of Reactivity

Theoretical and computational methods are powerful tools for investigating the reactivity and interactions of molecules like (6-Aminohexyl)(methyl)amine at an atomic level. These methods can provide insights into reaction mechanisms, energetics, and the dynamics of molecular interactions that may be difficult to probe experimentally.

Quantum Mechanical Modeling of Reaction Energetics

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to model the electronic structure of molecules and to calculate the energetics of chemical reactions. For (6-Aminohexyl)(methyl)amine, DFT calculations could be employed to:

Determine Reaction Pathways: By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway for a given transformation can be identified.

Calculate Activation Energies: The energy barrier (activation energy) for a reaction can be computed, providing a quantitative measure of the reaction rate.

Analyze Nucleophilicity: Computational methods can be used to quantify the nucleophilicity of the primary and secondary amine groups, predicting their relative reactivity towards different electrophiles.

For example, DFT studies on the N-demethylation of simple amines catalyzed by enzyme models have elucidated the energetic favorability of different mechanistic pathways. achemblock.com Similar studies on (6-Aminohexyl)(methyl)amine could predict its metabolic fate or its reactivity in catalyzed reactions.

The following table presents hypothetical activation energies for the reaction of the primary and secondary amine groups of N¹-methylhexane-1,6-diamine with a generic electrophile, as could be determined by DFT calculations.

Reacting GroupReaction TypeHypothetical Activation Energy (kcal/mol)Predicted Reactivity
Primary Amine (-NH₂)Nucleophilic Substitution15.2Higher
Secondary Amine (-NHCH₃)Nucleophilic Substitution17.8Lower (due to sterics)

Molecular Dynamics Simulations of Amine Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the structure, dynamics, and thermodynamics of systems containing (6-Aminohexyl)(methyl)amine.

Applications of MD simulations for this compound could include:

Solvation Studies: Simulating the diamine in various solvents to understand how it interacts with solvent molecules and to predict its solubility.

Conformational Analysis: Exploring the different conformations adopted by the flexible hexyl chain and how these conformations are influenced by the environment.

Interactions with Surfaces or Biomolecules: Modeling the interaction of the diamine with surfaces, such as those of nanoparticles or membranes, or with biological macromolecules like proteins or DNA. This is particularly relevant for understanding its potential use in drug delivery or materials science.

For instance, MD simulations have been used to study the interaction of amine-functionalized nanoparticles with lipid membranes, revealing how these interactions are governed by factors like charge and hydrophobicity.

Academic Research Applications and Functionalization Strategies

Employment in Bioconjugation and Bio-orthogonal Chemistry

Bioconjugation techniques are fundamental to modern biological sciences, enabling the linkage of different molecules to create novel probes, therapeutics, and diagnostic tools. Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. Linker molecules are central to these strategies, connecting the components of the final conjugate.

Development of Linkers for Ligand Attachment to Oligonucleotides

The attachment of ligands to oligonucleotides is crucial for enhancing their therapeutic properties, such as cellular uptake, stability, and target specificity. While a variety of linkers are used for this purpose, specific research detailing the use of (6-Aminohexyl)(methyl)amine dihydrochloride (B599025) is not present in the reviewed literature. Generally, diamine linkers can be incorporated into oligonucleotide synthesis protocols. For instance, a diamine could be attached to the oligonucleotide via a phosphoramidate (B1195095) linkage, with the remaining amine group available for conjugation to a ligand. The methyl-substituted amine of the subject compound could offer different reactivity or steric properties compared to a primary amine, potentially influencing the efficiency of subsequent conjugation steps.

Functionalization of Peptides, Proteins, and Other Biological Macromolecules for Research Probes

The functionalization of macromolecules like peptides and proteins is essential for creating research probes to study biological processes. Bifunctional linkers are often employed to attach labels, such as fluorescent dyes or biotin, to these molecules. A diamine linker like (6-Aminohexyl)(methyl)amine could theoretically be used to modify carboxyl groups on a protein (e.g., on aspartic or glutamic acid residues) through amide bond formation, leaving a free amine for further modification. The choice between the primary and secondary amine for the initial coupling would depend on the desired reaction conditions and the specific properties of the final conjugate. However, no specific examples of this application with (6-Aminohexyl)(methyl)amine dihydrochloride have been identified in published research.

Design of Cleavable and Stable Linkers for Biosensing and Imaging Research

Linkers in biosensing and imaging can be designed to be either stable or cleavable in response to specific stimuli (e.g., pH, enzymes, light). This allows for controlled release of payloads or activation of signals. While the hexyl backbone of (6-Aminohexyl)(methyl)amine provides a stable scaffold, the incorporation of cleavable functionalities would require further chemical modification. The diamine nature of the compound provides handles for attaching such cleavable units. Despite the theoretical potential, the scientific literature does not currently provide examples of this compound being used in the design of either cleavable or stable linkers for these applications.

Role in Targeted Protein Degradation (PROTAC) Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's composition and length are critical for the PROTAC's efficacy.

Design and Synthesis of Linkers for E3 Ligase Ligands

The linker in a PROTAC plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. A variety of linker types, including alkyl chains and polyethylene (B3416737) glycol (PEG) chains, are commonly used. Diamines are frequent components of these linkers, providing points of attachment for the two ligands. In principle, (6-Aminohexyl)(methyl)amine could serve as a segment within a PROTAC linker, with its two amine groups being functionalized to connect to the E3 ligase ligand and the target-binding ligand. The methyl group could influence the linker's flexibility and conformational preferences. Nevertheless, a review of the literature and patent databases did not reveal any instances where this compound has been specifically incorporated into the synthesis of PROTAC linkers for E3 ligase ligands.

Engineering Bivalent Molecules for Induced Proximity

The core principle of PROTACs is to engineer bivalent molecules that induce proximity between a target protein and an E3 ligase. The linker is the key component that spans the distance between the two proteins and facilitates the formation of a productive ternary complex. The length and chemical nature of the linker are critical parameters that are often optimized to achieve efficient protein degradation. While the (6-Aminohexyl)(methyl)amine structure offers a flexible hydrocarbon chain that could be part of a larger linker structure, there is no documented evidence of its use in the engineering of bivalent molecules for induced proximity in the context of PROTACs.

Structure-Activity Relationship Studies in PROTAC Development

(6-Aminohexyl)(methyl)amine is an exemplar of the diamine structures frequently employed as foundational components of PROTAC linkers. Structure-activity relationship (SAR) studies in PROTAC development systematically investigate how modifications to the linker impact degradation efficiency (typically measured as DC₅₀, the concentration for 50% degradation). Key linker properties that are optimized include length, rigidity, and composition. nih.gov

The six-carbon alkyl chain of (6-Aminohexyl)(methyl)amine provides a flexible, lipophilic spacer of a defined length. SAR studies often involve synthesizing a series of PROTACs where the linker length is varied, for example, by using diamines with different numbers of methylene (B1212753) units. This allows researchers to determine the optimal distance required between the POI and the E3 ligase to achieve a productive ternary complex geometry. nih.gov The presence of the N-methyl group in (6-Aminohexyl)(methyl)amine, compared to a simple primary diamine like hexane-1,6-diamine, subtly alters the linker's properties. The methyl group can influence the linker's conformational preferences and increase its lipophilicity, which may affect cell permeability and ternary complex stability.

The composition of the linker is another critical variable. While simple alkyl chains are common, studies often compare them to other linker types, such as those containing polyethylene glycol (PEG) units, to modulate solubility and other properties. The substitution of methylene groups with oxygen atoms, as in PEG linkers, can impact PROTAC activity, suggesting that even small changes in the linker's atomic composition can have significant effects. nih.gov (6-Aminohexyl)(methyl)amine provides a classic alkyl backbone, serving as a reference point in SAR studies that explore more complex or rigid linker architectures designed to pre-organize the PROTAC into a bioactive conformation. enamine.net

Table 1: Influence of Linker Characteristics on PROTAC Efficacy
Linker CharacteristicVariable StudiedGeneral Impact on PROTAC ActivityRelevance of (6-Aminohexyl)(methyl)amine Structure
Length Number of atoms in the chain (e.g., C3 vs. C6 vs. C9)Determines the distance between bound proteins; an optimal length is required for productive ternary complex formation. Too short or too long can abrogate activity. nih.govProvides a six-carbon (C6) aliphatic chain, representing a specific data point in linker length optimization studies.
Composition Alkyl chain vs. Polyethylene Glycol (PEG) vs. Rigid moieties (e.g., rings)Affects solubility, cell permeability, and potential for hydrogen bonding within the ternary complex. PEG linkers increase hydrophilicity compared to alkyl chains. nih.govRepresents a purely aliphatic, flexible linker, serving as a baseline for comparison against more polar or rigid linker compositions.
Substitution Unsubstituted vs. Methylated aminesInfluences local conformation, lipophilicity, and basicity of the linker nitrogens. Methylation can prevent unwanted hydrogen bond donation and increase metabolic stability.The N-methyl group provides a specific substitution pattern, allowing for the study of its effect versus an unsubstituted primary amine or a dimethylated secondary amine.

Application as a Building Block in Complex Organic Synthesis

The distinct reactivity of the primary and secondary amine groups in (6-Aminohexyl)(methyl)amine makes it a valuable building block for the rational construction of complex molecules, particularly macrocycles and functional polymers intended for research applications.

Polyazamacrocycles are cyclic compounds containing multiple nitrogen atoms that are of significant interest in supramolecular chemistry and biology for their ability to chelate metal ions or bind to biological targets. nih.gov One prominent method for their synthesis is the Palladium-catalyzed Buchwald-Hartwig amination, which couples diamines with dihaloarenes to form the macrocyclic ring. clockss.orgnih.gov

In this context, (6-Aminohexyl)(methyl)amine can serve as the linear diamine component. The success of the macrocyclization reaction is highly dependent on the length of the diamine chain; chains that are too short may favor the formation of [2+2] cyclic dimers, whereas longer chains are sufficiently flexible to facilitate the desired intramolecular [1+1] ring closure. clockss.org The hexamethylene chain of (6-Aminohexyl)(methyl)amine is often of sufficient length to favor the formation of medium-to-large macrocycles.

The differential nature of its amine groups—one primary and one secondary—can be exploited for more complex syntheses. The primary amine is generally more nucleophilic and less sterically hindered than the secondary methylamine, allowing for potential regioselective reactions. Alternatively, standard protecting group strategies (e.g., Boc or Cbz groups) can be used to selectively block one amine while the other is reacted, enabling the stepwise construction of highly elaborate polyamine architectures and conjugates. mdpi.commdpi.com

(6-Aminohexyl)(methyl)amine and its analogs are effective monomers for the synthesis of functional polymers and materials. The presence of two amine groups allows it to participate in polymerization reactions, such as polycondensation or nucleophilic addition, to create linear polymers or cross-linked networks.

For example, research on the closely related N,N'-dimethyl-1,6-hexanediamine has shown its utility in reacting with diepoxides, such as diglycidyl adipate, through a nucleophilic addition mechanism. sigmaaldrich.comchemdad.com This reaction yields degradable poly(amino alcohol ester) polymers, which are being investigated as vectors for gene transfection. lookchem.com The amine groups within the polymer backbone provide cationic character, facilitating condensation of nucleic acids, while the ester linkages allow for eventual biodegradation. (6-Aminohexyl)(methyl)amine, with its reactive primary and secondary amine functionalities, can be readily incorporated into similar polymer systems.

Furthermore, the primary amine group allows for the grafting of this molecule onto existing polymer backbones or material surfaces to introduce pendant N-methyl-amino functionalities. This surface modification can be used to alter the properties of materials, for instance, to enhance their affinity for specific molecules or to act as catalytic sites in materials science research.

Table 2: Polymerization Reactions Involving Aliphatic Diamines
Diamine MonomerCo-monomer / Reaction TypeResulting Polymer TypeResearch Application
Hexamethylene-1,6-diamineAdipic Acid (Polycondensation)Polyamide (Nylon 66)Industrial material science. wikipedia.org
N,N'-Dimethyl-1,6-hexanediamineDiglycidyl Adipate (Nucleophilic Addition)Poly(amino alcohol ester)Degradable polymers for gene transfection vectors. sigmaaldrich.comchemdad.com
(6-Aminohexyl)(methyl)amineDiepoxides, Diacyl Chlorides, etc. (Various)Functional Polyamides, Poly(amino alcohols)Creation of functional materials with tunable properties for biological or catalytic research.

Fundamental Investigations in Carbon Capture Chemistry

Amine-based solvents are a leading technology for the capture of carbon dioxide (CO₂) from industrial flue gas streams. Understanding the fundamental reaction mechanisms and the relationship between amine structure and reactivity is crucial for designing more efficient and stable capture agents. (6-Aminohexyl)(methyl)amine serves as an interesting model compound for these studies due to its combination of primary and secondary amine functionalities.

The primary mechanism for CO₂ capture by amines in anhydrous or low-water conditions involves the nucleophilic attack of the amine nitrogen on the carbon atom of CO₂, forming a zwitterionic intermediate. acs.orgresearchgate.net In the case of a diamine like (6-Aminohexyl)(methyl)amine, this zwitterion can be stabilized by a rapid intramolecular proton transfer from the nitrogen that bound CO₂ to the second nitrogen atom at the other end of the alkyl chain. This process results in the formation of a neutral carbamic acid. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the factors that govern the reactivity of amines with CO₂. nih.govacs.org These studies identify molecular descriptors that correlate with performance, guiding the rational design of new solvents.

Key descriptors for diamines include the activation energy barriers for zwitterion and carbamic acid formation, the reaction enthalpy (heat of absorption), and electronic properties such as the partial charge on the nitrogen atoms. acs.orgnih.gov Computational studies on a series of α,ω-diamines have revealed important structure-reactivity trends. For instance, the activation barrier for the intramolecular proton transfer step generally decreases as the length of the carbon chain linking the two amine groups increases, reaching an optimal low value for chains of four or more carbons. acs.org With its six-carbon chain, (6-Aminohexyl)(methyl)amine falls into this category of high reactivity, where the second amine group is readily available to stabilize the initial CO₂ adduct without significant steric or geometric strain. The electron-donating effect of the methyl group also increases the nucleophilicity of the secondary nitrogen, a factor that can be quantified computationally and correlated with a lower activation energy for the initial CO₂ attack. acs.org

Table 3: Key Computational Descriptors for Diamine-CO₂ Reactivity
Computational DescriptorDefinitionInfluence on CO₂ Capture PerformancePredicted Impact for (6-Aminohexyl)(methyl)amine
Activation Energy (Eₐ) The energy barrier that must be overcome for the reaction between the amine and CO₂ to occur.Lower Eₐ corresponds to a faster absorption rate.Expected to be low due to the long C6 chain and the electron-donating methyl group. acs.org
Reaction Enthalpy (ΔHabs) The heat released during the CO₂ absorption reaction.A moderate ΔHabs is desired; too high makes solvent regeneration energy-intensive, too low reduces capture capacity.Comparable to other aliphatic diamines, influenced by carbamic acid/carbamate formation.
Nitrogen Nucleophilicity A measure of the electron-donating ability of the amine nitrogen atom, often related to its calculated partial charge.Higher nucleophilicity generally leads to a faster initial attack on the CO₂ molecule.The secondary amine's nucleophilicity is enhanced by the inductive effect of the methyl group.
Zwitterion Lifetime The calculated stability or lifespan of the transient zwitterionic intermediate.Longer lifetimes, as seen with secondary amines, can influence the subsequent reaction steps. acs.orgReaction at the secondary amine would produce a longer-lived zwitterion compared to the primary amine.

Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for unambiguous structure elucidation of organic molecules in solution. For (6-Aminohexyl)(methyl)amine dihydrochloride (B599025), both ¹H (proton) and ¹³C NMR are utilized to confirm the carbon-hydrogen framework and assess the sample's purity.

In ¹H NMR, the chemical shift (δ), integration, and splitting pattern of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. docbrown.info The dihydrochloride form of the molecule means the amine groups are protonated (-NH₂⁺- and -NH₂⁺CH₃), and the protons on the nitrogen atoms can be exchangeable, sometimes leading to broad signals or a lack of coupling, particularly in solvents like D₂O. docbrown.info

Expected ¹H NMR Spectral Data for (6-Aminohexyl)(methyl)amine dihydrochloride (in D₂O)

Assigned Proton Chemical Shift (δ, ppm) (Expected) Multiplicity Integration
-CH₂-NH₂⁺- ~3.0 Triplet (t) 2H
-CH₂-NH₂⁺CH₃ ~3.0 Triplet (t) 2H
-NH₂⁺CH₃ ~2.7 Singlet (s) 3H
Methylene (B1212753) (-CH₂-) adjacent to -CH₂NH₂⁺- ~1.7 Quintet (p) 2H
Methylene (-CH₂-) adjacent to -CH₂NH₂⁺CH₃ ~1.7 Quintet (p) 2H

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.

Expected ¹³C NMR Spectral Data for this compound (in D₂O)

Assigned Carbon Chemical Shift (δ, ppm) (Expected)
-C H₂-NH₂⁺- ~48.0
-C H₂-NH₂⁺CH₃ ~39.5
-NH₂⁺C H₃ ~33.0
Methylene (-C H₂-) adjacent to -CH₂NH₂⁺- ~26.8
Methylene (-C H₂-) adjacent to -CH₂NH₂⁺CH₃ ~26.0

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by specific bonds. For this compound, the key absorptions are associated with N-H and C-H bonds. The protonation of the amine groups to form ammonium (B1175870) salts (-NH₂⁺- and -NH₂⁺-) significantly influences the N-H stretching region, typically causing broad and strong absorptions in the 3200-2800 cm⁻¹ range, which can overlap with C-H stretching bands. wpmucdn.comdocbrown.info N-H bending vibrations for primary and secondary ammonium salts are also characteristic. docbrown.info

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is also sensitive to molecular vibrations. It is particularly useful for symmetric, non-polar bonds and can provide complementary information to IR spectroscopy.

Expected Vibrational Spectroscopy Data for this compound

Functional Group IR Absorption (cm⁻¹) (Expected) Raman Shift (cm⁻¹) (Expected) Vibration Type
N-H (Ammonium) 3200-2800 (broad, strong) 3200-2800 Stretching
C-H (Alkyl) 2960-2850 (strong) 2960-2850 Stretching
N-H (Ammonium) 1600-1500 (medium) 1600-1500 Bending
C-H (Alkyl) 1470-1450 (medium) 1470-1450 Bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a salt like this compound, techniques like Electrospray Ionization (ESI) are typically used, which can detect the protonated free base [M+H]⁺ or the dication [M+2H]²⁺.

The molecular weight of the free base, (6-Aminohexyl)(methyl)amine (C₇H₁₈N₂), is 130.24 g/mol . In ESI-MS, the most common ion observed would be the singly protonated molecule [C₇H₁₈N₂ + H]⁺ at an m/z of approximately 131.25. Fragmentation typically occurs via alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom, leading to stable iminium ions.

Expected Mass Spectrometry Data for (6-Aminohexyl)(methyl)amine

m/z Value (Expected) Ion Description
131.25 [M+H]⁺ Protonated molecular ion of the free base
114.15 [M-NH₃]⁺ Loss of ammonia (B1221849) from the primary amine end
86.13 [C₅H₁₂N]⁺ Fragmentation via cleavage of the C-C bond between C2 and C3

Chromatographic Separations for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of synthesized this compound, both high-performance liquid chromatography and gas chromatography are pivotal for assessing purity and isolating the compound from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. The analysis of polar, basic compounds like this compound presents challenges for traditional reversed-phase (RP) HPLC due to poor retention on nonpolar stationary phases. helixchrom.com

Method development often focuses on alternative retention mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography (combining reversed-phase and ion-exchange properties) are more suitable. helixchrom.com Since aliphatic amines lack a UV chromophore, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). helixchrom.com Alternatively, pre-column derivatization with a UV-active agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be employed to enable UV detection. rsc.orgresearchgate.net

Example HPLC Method Parameters for this compound Analysis

Parameter Description
Column HILIC (e.g., silica, amide phase) or Mixed-Mode (e.g., Coresep 100) helixchrom.com
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium formate (B1220265) or trifluoroacetic acid)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detector ELSD, CAD, or MS

| Injection Volume | 1 - 10 µL |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds. Direct analysis of free amines, especially primary and secondary amines, can be problematic due to their high polarity and basicity, which leads to strong interactions with the column stationary phase, resulting in poor peak shape (tailing). labrulez.com The analysis of the dihydrochloride salt is not feasible by GC without conversion to the more volatile free base.

To overcome these issues, derivatization is a standard practice in the GC analysis of amines. researchgate.net The amine is converted into a less polar, more volatile derivative. Common derivatizing agents include alkyl chloroformates, which form carbamates, or silylating agents, which form silyl-derivatives. researchgate.net This approach improves chromatographic performance and allows for sensitive detection using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mostwiedzy.pl

Example GC Method Parameters for Derivatized (6-Aminohexyl)(methyl)amine Analysis

Parameter Description
Derivatization Agent Isobutyl chloroformate or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net
Column Mid-polarity capillary column (e.g., ZB-5MS, DB-5) mostwiedzy.pl
Carrier Gas Helium or Hydrogen mostwiedzy.pl
Injector Temperature 250 °C
Oven Program Temperature ramp (e.g., 100 °C to 280 °C)

| Detector | FID or MS |

Table of Mentioned Compounds

Compound Name
This compound
(6-Aminohexyl)(methyl)amine
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
Acetonitrile
Ammonium formate
Isobutyl chloroformate
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly available, the analysis of closely related structures, such as 1,6-hexamethylenediamine dihydrochloride, offers valuable representative insights into the expected solid-state conformation. researchgate.net

The crystallographic data for an analogous compound like 1,6-hexamethylenediamine dihydrochloride provides a foundational model for understanding the solid-state properties of this compound.

Table 1: Representative Crystallographic Data for an Analogous Diamine Dihydrochloride (1,6-hexamethylenediamine dihydrochloride) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.594 (1)
b (Å)14.123 (3)
c (Å)15.624 (4)
β (°)90.660 (9)
V (ų)1013.63
Z4

This data is for 1,6-hexamethylenediamine dihydrochloride and serves as a representative example. researchgate.net

Advanced Titration Techniques for Determination of Amine Equivalents

Advanced titration techniques, particularly potentiometric titrations, are instrumental in determining the amine equivalents of compounds like this compound. This method allows for the precise quantification of the basic amine groups within the molecule. As a diamine, (6-Aminohexyl)(methyl)amine possesses two basic nitrogen atoms that can be protonated. The dihydrochloride salt form means these amines are already protonated. Titration with a strong base can be used to determine the amount of acid associated with the amine, or the free base can be titrated with a strong acid.

The titration of a diamine with a strong acid typically yields a titration curve with two equivalence points, corresponding to the sequential protonation of the two amine groups. However, the clarity of these equivalence points depends on the difference in the pKa values of the two amine groups. For aliphatic diamines where the amino groups are separated by a flexible chain, the two pKa values are often close, which can lead to a single, less distinct inflection point in aqueous solutions. rsc.org

To enhance the distinction between the two equivalence points, non-aqueous titrations are frequently employed. mt.com Solvents like glacial acetic acid can accentuate the basicity of the amines, allowing for a more accurate determination with a titrant such as perchloric acid in acetic acid. mt.comosti.govosti.gov The use of an automatic titrator with a glass electrode allows for the precise monitoring of the potential change as the titrant is added, and the equivalence points can be accurately determined from the resulting titration curve or its derivatives. libretexts.orgdergipark.org.tr

The amine equivalent weight can be calculated from the volume of titrant required to reach the equivalence points and the known concentration of the titrant. osti.gov This experimental value is a critical measure of the purity and identity of the diamine.

Table 2: Typical Parameters for Potentiometric Titration of an Aliphatic Diamine

ParameterDescriptionTypical Value/Reagent
AnalyteThe diamine sample to be analyzed.This compound
SolventThe medium for the titration.Glacial Acetic Acid mt.comosti.gov
TitrantA standardized strong acid solution.0.1 N Perchloric Acid in Glacial Acetic Acid osti.gov
Indicator ElectrodeMeasures the potential of the solution.Glass Electrode osti.gov
Reference ElectrodeProvides a stable reference potential.Calomel or Silver/Silver Chloride Electrode osti.gov
Endpoint DetectionMethod to determine the equivalence point.Potentiometric (inflection point of the titration curve)

Emerging Research Directions and Future Prospects

Exploration of Novel Synthetic Pathways for Derivatization

The presence of two distinct amine groups in (6-Aminohexyl)(methyl)amine allows for selective functionalization, opening avenues for creating a diverse range of derivatives. Researchers are exploring novel synthetic pathways to exploit this differential reactivity. For instance, the primary amine can be selectively targeted for reactions such as reductive amination or amide bond formation under controlled conditions, leaving the less reactive secondary amine available for subsequent transformations.

Recent advancements in protective group chemistry and catalytic systems are enabling more precise control over derivatization. Methodologies that allow for the orthogonal protection of the primary and secondary amines are of particular interest, as they provide a clear route to asymmetrically functionalized diamines. These derivatives are crucial for constructing sophisticated molecular architectures.

Advanced Applications in Molecular Recognition and Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers significant opportunities for the application of (6-Aminohexyl)(methyl)amine dihydrochloride (B599025) and its derivatives. nih.gov The amine groups can participate in hydrogen bonding, electrostatic interactions, and host-guest complexation.

Derivatives of this diamine are being investigated as components of synthetic receptors for molecular recognition. By incorporating aromatic groups or other binding motifs, researchers can design host molecules capable of selectively binding to specific guest molecules, with potential applications in sensing and catalysis. The flexible hexyl spacer allows for conformational adjustments, which can be crucial for achieving high binding affinity and selectivity.

Integration into Nanoscience and Nanomaterials for Research Tools

In the realm of nanoscience, surface functionalization is key to tailoring the properties of nanomaterials for specific applications. The amine groups of (6-Aminohexyl)(methyl)amine dihydrochloride provide convenient anchor points for attaching these molecules to the surfaces of nanoparticles, quantum dots, and other nanostructures. This surface modification can improve the dispersibility of nanomaterials in various solvents, introduce specific functionalities, and enable their use as research tools. For example, functionalized nanoparticles can be used for targeted imaging or as supports for catalysts.

High-Throughput Screening and Combinatorial Chemistry Approaches for Amine Libraries

Combinatorial chemistry and high-throughput screening are powerful tools for the discovery of new molecules with desired properties. acs.org Amine libraries are a cornerstone of this approach, and the inclusion of versatile building blocks like (6-Aminohexyl)(methyl)amine can significantly expand the chemical space available for exploration.

The differential reactivity of its two amine groups makes it an attractive monomer for the solid-phase synthesis of peptide and small molecule libraries. bio4matpro.de By systematically reacting the amine groups with a variety of building blocks, large and diverse libraries of compounds can be generated and subsequently screened for biological activity or other functional properties.

Contributions to Mechanistic Organic and Bioorganic Chemistry

The study of reaction mechanisms provides fundamental insights into chemical transformations. While specific mechanistic studies focused solely on (6-Aminohexyl)(methyl)amine are not widely reported, its structural motifs are relevant to broader investigations in organic and bioorganic chemistry. For instance, understanding the intramolecular interactions between the two amine groups and their influence on reactivity can provide valuable data for computational and experimental studies of bifunctional catalysis and enzyme mimics.

Development of Sustainable and Environmentally Benign Synthesis Approaches for Amine-Based Reagents

The principles of green chemistry are increasingly guiding the development of new synthetic methods. rsc.org For amine-based reagents like this compound, this translates to a focus on developing synthetic routes that are more atom-economical, use less hazardous reagents, and are more energy-efficient.

Current research in green chemistry is exploring biocatalytic and chemocatalytic methods for amine synthesis that start from renewable feedstocks. rsc.orgasm.org While not yet specifically applied to the industrial production of this particular diamine, these sustainable approaches hold promise for the future manufacturing of a wide range of amine-based chemicals, reducing their environmental impact. The development of greener synthetic routes is crucial for ensuring the long-term viability of these important chemical building blocks. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-Aminohexyl)(methyl)amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For hydrochloride salt formation, reactions often require deprotonation of the amine precursor using triethylamine (Et₃N) to free the amine group before acidification. For example, amino acid methyl esters are generated from hydrochlorides using Et₃N (1.1–2.0 equiv) in anhydrous solvents like 1,4-dioxane or dichloromethane (DCM) . Optimization involves controlling reaction temperature (rt to 100°C) and selecting catalysts such as DMAP for improved yields .

Q. How can the purity of this compound be accurately determined using NMR spectroscopy?

  • Methodological Answer : Quantitative ¹H NMR (qNMR) with an internal standard (e.g., ethyl paraben) is effective. Key steps include:

  • Assigning protons via ¹H-¹H COSY spectra to identify unique resonances.
  • Optimizing relaxation delay (≥5×T₁) to ensure full signal recovery .
  • Validating against certified reference materials (CRMs) to minimize systematic errors. Challenges include resolving overlapping peaks and ensuring salt dissociation in the solvent .

Q. What solvent systems are suitable for solubilizing this compound in biological assays?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) or aqueous buffers (PBS, pH 7.4) are preferred. For lipid conjugation, 6-(aminooxy)hexanoic acid hydrochloride (a structural analog) is dissolved in DCM or 1,4-dioxane, followed by coupling reagents like EDC·HCl and DMAP . Pre-treatment with TCEP or DTT may reduce disulfide interference in thiol-containing systems .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to validate feasible routes against databases like Reaxys or Pistachio .
  • Cross-check predicted intermediates with LC-MS or HRMS data. For example, discrepancies in amide bond formation may arise from steric hindrance or protonation states, requiring pH-controlled experiments .

Q. How does this compound interact with enzymes like calmodulin-dependent phosphodiesterases (PDEs)?

  • Methodological Answer : Structural analogs like W-5 hydrochloride inhibit Ca²⁺-calmodulin-PDE complexes (IC₅₀ = 240 μM) via competitive binding . Assays include:

  • Fluorescence polarization to measure calmodulin displacement.
  • Enzyme activity assays using cAMP/cGMP substrates.
  • Molecular docking to map binding sites, complemented by mutagenesis studies .

Q. What challenges arise when conjugating this compound to biomolecules for biosensor development?

  • Methodological Answer :

  • Amino Group Reactivity : The primary amine may require protection (e.g., Boc groups) during conjugation to avoid cross-reactivity .
  • Solubility : Hydrophobic intermediates can precipitate; use co-solvents (e.g., TFE) or surfactants (DDM) .
  • Stability : Hydrochloride salts may hydrolyze under basic conditions; maintain pH <8 during bioconjugation .

Q. How can batch-to-batch variability in hydrochloride salt stoichiometry affect experimental reproducibility?

  • Methodological Answer : Variability arises from incomplete salt formation or hydration. Mitigation strategies include:

  • Karl Fischer titration to quantify water content.
  • Ion chromatography to verify Cl⁻/amine ratios.
  • Standardizing crystallization conditions (e.g., anti-solvent addition rate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(6-Aminohexyl)(methyl)amine dihydrochloride
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(6-Aminohexyl)(methyl)amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.